4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-3-methyl-1H-pyrazole-5-sulfonamide
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Description
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-3-methyl-1H-pyrazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds with pyrazole and sulfonamide pharmacophores have been synthesized and investigated for their inhibitory activities against various enzymes and for their potential therapeutic applications. These compounds exhibit carbonic anhydrase and acetylcholinesterase inhibitory activities with low cytotoxicity, indicating their potential for treating conditions associated with these enzymes (Ozmen Ozgun et al., 2019). Additionally, pyrazole-based sulfonamides have shown promising results as carbonic anhydrase inhibitors, highlighting their significance in developing new therapeutic agents (Büyükkıdan et al., 2017).
Antimicrobial and Anticancer Properties
These compounds also exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity, with some compounds showing high activities (Azab et al., 2013). Furthermore, the anticancer and antiproliferative activities of pyrazole-sulfonamide derivatives have been explored, indicating their potential in cancer therapy (Mert et al., 2014; Ghorab et al., 2015).
Inhibition of Carbonic Anhydrase Isoenzymes
The inhibition of carbonic anhydrase isoenzymes by these compounds has been a significant area of research due to its implications in treating various diseases, such as glaucoma, epilepsy, and edema. Pyrazole-sulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase I and II (Kasımoğulları & Bülbül, 2008; Marini et al., 2012).
Properties
IUPAC Name |
4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-5-14-6-8-15(9-7-14)22-27(25,26)17-16(13(4)19-20-17)18(24)23-12(3)10-11(2)21-23/h6-10,22H,5H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUKYHKDWDAUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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